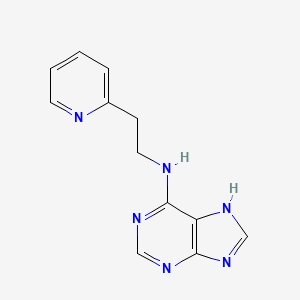
N-(2-(2-Pyridinyl)ethyl)-1H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Pyridin-2-yl)ethyl]-7H-purin-6-amine is a heterocyclic compound that features both pyridine and purine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. The presence of both pyridine and purine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-2-yl)ethyl]-7H-purin-6-amine typically involves the reaction of 2-aminopyridine with appropriate purine derivatives. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides can be synthesized in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pyridin-2-yl)ethyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridine or purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents under controlled temperatures.
Reduction: NaBH4 and LiAlH4 are commonly used reducing agents, often employed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with reaction conditions tailored to the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(Pyridin-2-yl)ethyl]-7H-purin-6-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, or antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Pyridin-2-yl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
N-[2-(Pyridin-2-yl)ethyl]-7H-purin-6-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the nature of the amide linkage.
Imidazo[1,2-a]pyridines: These compounds contain a fused imidazole-pyridine ring system and exhibit different biological activities.
Pyrrolidine derivatives: These compounds feature a pyrrolidine ring and are used in drug discovery for their diverse biological activities.
The uniqueness of N-[2-(Pyridin-2-yl)ethyl]-7H-purin-6-amine lies in its combined pyridine and purine structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
5786-66-3 |
|---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H12N6/c1-2-5-13-9(3-1)4-6-14-11-10-12(16-7-15-10)18-8-17-11/h1-3,5,7-8H,4,6H2,(H2,14,15,16,17,18) |
InChI Key |
JUKIFJXSVAZTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















